molecular formula C8H8ClNO2 B1393269 Methyl 3-amino-5-chlorobenzoate CAS No. 21961-31-9

Methyl 3-amino-5-chlorobenzoate

Cat. No.: B1393269
CAS No.: 21961-31-9
M. Wt: 185.61 g/mol
InChI Key: ORKTXZHKYFWCRB-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the 3-position and a chlorine atom at the 5-position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-chlorobenzoate can be synthesized through several methods. One common method involves the reduction of methyl 3-chloro-5-nitrobenzoate. The reduction is typically carried out using tin(II) chloride (SnCl2) in dioxane at elevated temperatures (around 70°C) for a couple of hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reduction processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Tin(II) chloride in dioxane or other reducing agents like iron powder in acetic acid.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: this compound.

    Ester Hydrolysis: 3-amino-5-chlorobenzoic acid.

Scientific Research Applications

Methyl 3-amino-5-chlorobenzoate is used in various fields of scientific research:

    Chemistry: As an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential building block for bioactive compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical agents.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-chlorobenzoate depends on its application In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-chloro-2-methylbenzoate
  • Methyl 3,4-dichlorobenzoate
  • Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate
  • Methyl 3-chloro-5-methoxybenzoate
  • Methyl 2-amino-5-chloro-4-methoxybenzoate

Uniqueness

Methyl 3-amino-5-chlorobenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of an amino group and a chlorine atom makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-amino-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKTXZHKYFWCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680962
Record name Methyl 3-amino-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21961-31-9
Record name Benzoic acid, 3-amino-5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21961-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-5-chlorobenzoate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 3-amino-5-chloro-benzoic acid (50 g, 291 mmol) in methanol (300 mL) was added thionyl chloride (45 mL, 605 mmol) dropewise at 0° C. Then the mixture solution was refluxed for 12 hours before cooling to room temperature. Then the reaction mixture was concentrated in vacuo and the residue was dissolved in ethyl acetate (500 mL), washed with saturated aqueous sodium bicarbonate solution (3×100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford 3-amino-5-chloro-benzoic acid methyl ester (54 g, quant.) as a pale-white solid: LC/MS m/e calcd for C8H8ClNO2 (M+H)+: 186.61, observed: 185.9.
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50 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-5-chlorobenzoate
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